molecular formula C21H18F3NO4 B11295913 3-ethyl-4-methyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-4-methyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11295913
M. Wt: 405.4 g/mol
InChI Key: VFBGGGLFDFMZOI-UHFFFAOYSA-N
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Description

3-ETHYL-4-METHYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a trifluoromethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-4-METHYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multiple steps, including the formation of the chromeno[8,7-e][1,3]oxazin-2-one core and the introduction of the trifluoromethoxyphenyl group. Common synthetic routes may involve:

    Formation of the Chromeno Core: This step often involves cyclization reactions using appropriate starting materials under acidic or basic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxyphenyl halides and suitable nucleophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-4-METHYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides and nucleophiles (e.g., NaOH, KOH) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-ETHYL-4-METHYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ETHYL-4-METHYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. This interaction can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ETHYL-4-METHYL-9-[4-(METHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE
  • 3-ETHYL-4-METHYL-9-[4-(FLUORO)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE

Uniqueness

This detailed article provides a comprehensive overview of 3-ETHYL-4-METHYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H18F3NO4

Molecular Weight

405.4 g/mol

IUPAC Name

3-ethyl-4-methyl-9-[4-(trifluoromethoxy)phenyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H18F3NO4/c1-3-15-12(2)16-8-9-18-17(19(16)28-20(15)26)10-25(11-27-18)13-4-6-14(7-5-13)29-21(22,23)24/h4-9H,3,10-11H2,1-2H3

InChI Key

VFBGGGLFDFMZOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)OC(F)(F)F)OC1=O)C

Origin of Product

United States

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